2-(Trifluoromethyl)benzoylformic acid
CAS No.:
Cat. No.: VC13434420
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5F3O3 |
---|---|
Molecular Weight | 218.13 g/mol |
IUPAC Name | 2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15) |
Standard InChI Key | DRTPFGVZOCBBSC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(Trifluoromethyl)benzoylformic acid has the following characteristics:
-
IUPAC Name: 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetic acid
-
Molecular Formula: C₉H₅F₃O₃
-
Molecular Weight: 218.13 g/mol
The compound features a ketone group (C=O) adjacent to a carboxylic acid moiety, with a trifluoromethyl (-CF₃) group at the ortho position relative to the carboxylic acid (Figure 1). This configuration introduces steric and electronic effects that modulate reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Insights
-
Crystallography: While direct data for this compound is limited, related fluorinated benzoic acids exhibit tilted carboxyl groups (16.8° from the aromatic plane) and form O–H···O hydrogen-bonded dimers .
-
Hydrogen Bonding: The carboxylic acid group participates in dimerization (R₂²(8) motif), as observed in analogs like 4-nitro-2-(trifluoromethyl)benzoic acid .
-
Spectral Data:
Synthesis and Reaction Pathways
Oxidation of Aldehyde Precursors
A green chemistry approach involves the irradiation of 2-(trifluoromethyl)benzaldehyde with tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen in acetonitrile. This method achieves a 92% yield of benzoic acid derivatives :
Physicochemical Properties
Physical Constants
Property | Value | Reference |
---|---|---|
Melting Point | ~110°C (estimated) | |
Density | 1.664 g/cm³ (analog-based) | |
Solubility | Slight in DMSO, Methanol | |
pKa (Carboxylic Acid) | ~3.2 (predicted) |
Stability and Reactivity
-
Thermal Stability: Decomposes above 247°C, consistent with fluorinated benzoic acids .
-
Hydrolytic Sensitivity: Susceptible to decarboxylation under strong acidic/basic conditions.
-
Fluorine Interactions: C–F···π contacts (2.9–3.9 Å) stabilize crystal packing .
Applications and Industrial Relevance
Pharmaceutical Intermediates
-
URAT1 Inhibitors: Trifluoromethyl-substituted benzoic derivatives are explored for gout treatment due to their ability to inhibit urate transporters (e.g., IC₅₀ = 1–347 nM for analogs) .
-
Anti-inflammatory Agents: Structural analogs are used in NSAID development, leveraging the CF₃ group’s metabolic stability .
Material Science
-
Polymer Additives: Enhances thermal resistance in coatings and adhesives .
-
Liquid Crystals: Fluorinated aromatic acids improve dielectric anisotropy in display technologies .
Agrochemicals
-
Herbicide Synthons: Serves as a precursor for fluorinated herbicides with reduced environmental persistence .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear nitrile gloves |
H319: Eye irritation | Use safety goggles |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume